
(2R,3R)-2-isocyanato-3-methylpentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R)-2-Isocyanato-3-methylpentanoic acid is a chiral compound with significant potential in various fields of chemistry and industry. This compound is characterized by the presence of an isocyanate group and a carboxylic acid group, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-2-isocyanato-3-methylpentanoic acid typically involves the following steps:
Starting Material: The synthesis begins with (2R,3R)-3-methylpentanoic acid.
Formation of Isocyanate Group: The carboxylic acid group is converted to an isocyanate group using reagents such as phosgene or triphosgene under controlled conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification is common to enhance efficiency and safety.
化学反应分析
Types of Reactions: (2R,3R)-2-Isocyanato-3-methylpentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form urea derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The isocyanate group can react with nucleophiles such as alcohols and amines to form carbamates and ureas, respectively.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as methanol or ethylamine are used in the presence of catalysts or under basic conditions.
Major Products:
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Carbamates and ureas.
科学研究应用
(2R,3R)-2-Isocyanato-3-methylpentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: It serves as a building block in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
作用机制
The mechanism of action of (2R,3R)-2-isocyanato-3-methylpentanoic acid involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of stable products such as ureas and carbamates. This reactivity is exploited in various applications, including the synthesis of pharmaceuticals and polymers.
Molecular Targets and Pathways: The compound targets nucleophilic sites in molecules, facilitating the formation of covalent bonds. This property is utilized in the modification of proteins and other biomolecules, enabling the study of biological pathways and mechanisms.
相似化合物的比较
- (2R,3R)-2-Isocyanato-3-methylbutanoic acid
- (2R,3R)-2-Isocyanato-3-methylhexanoic acid
- (2R,3R)-2-Isocyanato-3-methylheptanoic acid
Comparison:
Structural Differences: The primary difference between these compounds lies in the length of the carbon chain. (2R,3R)-2-Isocyanato-3-methylpentanoic acid has a five-carbon chain, while the others have four, six, and seven carbon chains, respectively.
Reactivity: The reactivity of these compounds is similar due to the presence of the isocyanate group. the steric effects and solubility may vary depending on the carbon chain length.
Applications: While all these compounds can be used in similar applications, this compound is often preferred due to its optimal balance of reactivity and stability.
属性
分子式 |
C7H11NO3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC 名称 |
(2R,3R)-2-isocyanato-3-methylpentanoic acid |
InChI |
InChI=1S/C7H11NO3/c1-3-5(2)6(7(10)11)8-4-9/h5-6H,3H2,1-2H3,(H,10,11)/t5-,6-/m1/s1 |
InChI 键 |
IEJZMEITQZJWGI-PHDIDXHHSA-N |
手性 SMILES |
CC[C@@H](C)[C@H](C(=O)O)N=C=O |
规范 SMILES |
CCC(C)C(C(=O)O)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


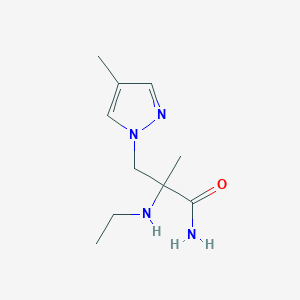
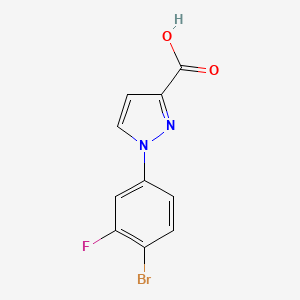

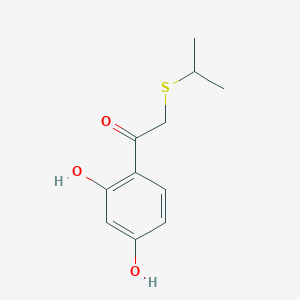
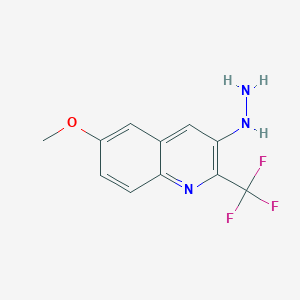
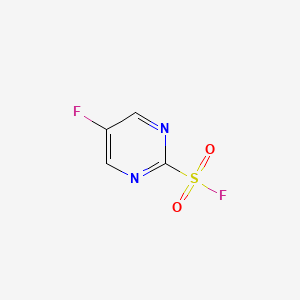
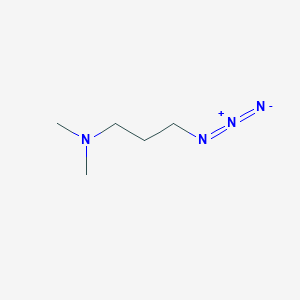
![methyl 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate](/img/structure/B13636778.png)
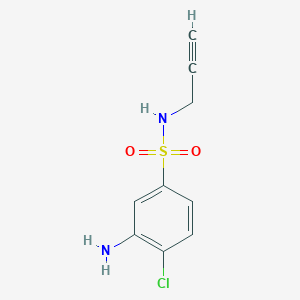

![Tert-butyl 3-[amino(phenyl)methyl]azetidine-1-carboxylate](/img/structure/B13636797.png)

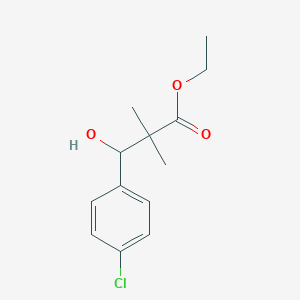
![7-Bromobenzo[d]isothiazol-3(2H)-one](/img/structure/B13636812.png)
